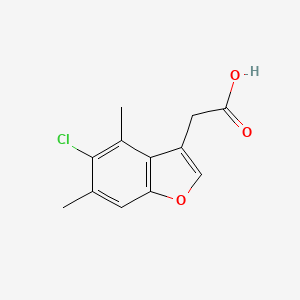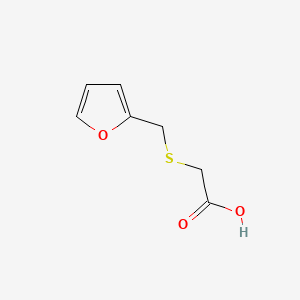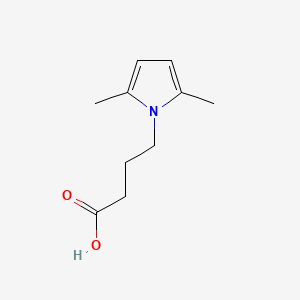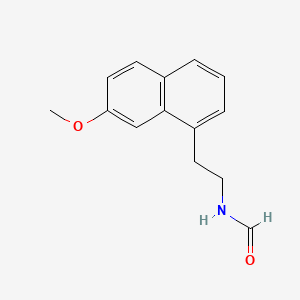
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid” is a chemical compound that belongs to the class of benzofuran derivatives . It has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid” has been investigated using different spectroscopic methods (Infrared, Raman, and NMR) and quantum chemical computations . The theoretical NMR chemical shift values have been obtained using the gauge independent atomic orbital (GIAO) method .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Investigations
Research involving spectroscopic and computational studies on benzofuran derivatives, such as (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, demonstrates the utility of various spectroscopic methods (Infrared, Raman, and NMR) alongside quantum chemical computations in elucidating structural and spectroscopic characteristics. These studies involve conformational analysis to identify structures corresponding to local minima on the potential energy surface, alongside theoretical simulations to compare with experimental data. Such investigations provide deep insights into the nature of interactions within molecules, contributing to a broader understanding of their chemical behaviors and properties (Khemalapure et al., 2020).
Molecular Structure and Vibrational Spectra Analysis
The experimental and theoretical analysis of 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid and similar compounds showcases the integration of FT-IR, FT-Raman, NMR, and UV–Vis spectral studies with Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. Such research elucidates the molecule's geometric parameters, vibrational modes, and electronic properties, providing valuable insights into its chemical reactivity and interaction with biological targets. These comprehensive studies not only reveal the intrinsic properties of benzofuran derivatives but also their potential applications in developing antimicrobial agents and materials with specific optical properties (Hiremath et al., 2018).
Synthesis and Coordination Reactions
Investigations into the synthesis and coordination reactions of benzofuran compounds, such as the preparation of benzofuro[3,2-c]pyridine derivatives and their subsequent application in forming metal complexes, highlight the versatility of benzofuran derivatives in coordination chemistry. These studies provide foundational knowledge that could be leveraged in the synthesis of novel coordination compounds with potential applications in catalysis, materials science, and pharmaceuticals (Mojumdar et al., 2009).
Zukünftige Richtungen
Benzofuran and its derivatives, including “(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid”, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
Eigenschaften
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-6-3-9-11(7(2)12(6)13)8(5-16-9)4-10(14)15/h3,5H,4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYKMPBNUTVXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CO2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406085 |
Source


|
| Record name | SBB038300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid | |
CAS RN |
882248-22-8 |
Source


|
| Record name | SBB038300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)





![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)


![2-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B1352166.png)
